2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNSBDJGJCBWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Cyclization Reactions
The amino and carboxylic acid groups enable cyclization to form heterocyclic structures:
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2-Oxopiperazine Formation : Intramolecular amidation under basic conditions produces 2-oxopiperazine derivatives, which are pharmacologically relevant.
Amino Group Reactivity
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Acylation : Reacts with acyl chlorides or anhydrides to form amides.
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Schiff Base Formation : Condensation with aldehydes/ketones under mild acidic conditions .
Carboxylic Acid Reactivity
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Esterification : Methanol/HCl converts the acid to methyl esters .
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Amide Coupling : Peptide bond formation via carbodiimide-mediated coupling (e.g., EDC, DCC) .
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends with related fluorinated amino acids:
Industrial-Scale Optimization
Large-scale reactions prioritize cost and efficiency:
Scientific Research Applications
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight of free base derived from NMR data in .
Key Observations:
Fluorine Substitution: The target compound’s dual 4-fluorophenyl groups increase steric hindrance and lipophilicity compared to mono-fluorinated analogs like 2-Amino-3-(4-fluorophenyl)propanoic acid HCl .
Chirality: The (2S) configuration in the target compound () contrasts with the α-chiral center in (S)-3-Amino-3-(4-fluorophenyl)propanoic acid HCl, influencing enantioselective interactions in drug targets .
Functional Groups: The trifluoromethyl group in 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid HCl enhances metabolic stability but reduces polarity compared to fluorine-substituted analogs .
Biological Activity
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride, also known as a derivative of phenylalanine, is a synthetic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.727 g/mol |
| Melting Point | 181 - 183 °C |
| LogP | 4.0109 |
| PSA (Polar Surface Area) | 63.32 Ų |
Synthesis
The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with glycine, followed by reduction and formation of the hydrochloride salt through the addition of hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been studied for its potential effects on neurotransmitter systems and its role in modulating enzyme activity, particularly in relation to pain and inflammation pathways .
Research Findings
- Neuropharmacological Effects : Studies indicate that this compound may influence neurotransmitter release and uptake, potentially offering therapeutic benefits in neurological disorders .
- Anti-inflammatory Properties : Research has suggested that this compound exhibits anti-inflammatory effects, making it a candidate for further investigation in pain management therapies.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .
Case Studies
- A study evaluating the efficacy of various derivatives of amino acids found that modifications similar to those present in this compound resulted in enhanced binding affinity to target receptors, indicating its potential as a lead compound for drug development .
- In vivo studies have demonstrated that this compound can significantly reduce pain responses in animal models, reinforcing its potential application in analgesic formulations .
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a building block for developing new pharmaceuticals targeting neurological disorders and inflammatory conditions. Its unique structure allows for modifications that could enhance drug efficacy and reduce side effects .
Analytical Chemistry
In analytical settings, this compound is utilized as a standard reference material to calibrate instruments and ensure accurate measurements during chemical analyses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-fluorophenyl precursors and amino acid backbones. For example, a Strecker synthesis or reductive amination may be employed, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include protecting the amino group during fluorophenyl coupling and optimizing reaction pH to prevent side-product formation. Characterization via NMR (¹⁹F for fluorine substituents) and mass spectrometry is critical for validation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve backbone and aromatic proton environments.
- ¹⁹F NMR : Unique for tracking fluorine substituent positions and electronic effects.
- IR Spectroscopy : Confirms carboxylic acid and amine functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Comparative analysis with analogs (e.g., tyrosine derivatives) aids interpretation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Store in airtight, moisture-free containers at 2–8°C. Use personal protective equipment (PPE) to avoid inhalation/contact. In case of exposure, follow protocols such as P305+P351+P338 (eye rinsing) and H302/H315 (health hazards). Refer to safety data sheets for spill management and disposal .
Q. How are common synthesis impurities identified and mitigated?
- Methodological Answer : Impurities like unreacted fluorophenyl precursors or racemized by-products are detected via reverse-phase HPLC or TLC. Gradient elution with UV detection (254 nm) optimizes separation. Recrystallization in ethanol/water mixtures improves purity, while chiral columns resolve enantiomeric contaminants .
Advanced Research Questions
Q. How do computational methods enhance reaction pathway prediction for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates in fluorophenyl coupling reactions. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting energetically favorable pathways. Experimental validation via kinetic studies (e.g., variable-temperature NMR) refines computational models .
Q. What strategies address enantiomeric purity challenges in chiral derivatives?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. Dynamic kinetic resolution (DKR) can invert undesired enantiomers in situ .
Q. How do fluorine substituents influence biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability. Compare binding affinities via surface plasmon resonance (SPR) or radioligand assays. For example, fluorinated tyrosine analogs (e.g., HY-W009794) show altered enzyme inhibition profiles in kinase studies .
Q. How can contradictions in thermodynamic data for amino acid derivatives be resolved?
- Methodological Answer : Discrepancies in ΔrH° values (e.g., CIDC-measured 201 kJ/mol for sodium adducts) may arise from solvent effects or ionization methods. Cross-validate using isothermal titration calorimetry (ITC) and gas-phase ion clustering experiments. Standardize reference compounds (e.g., alanine) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
